Ciliatoside A -

Ciliatoside A

Catalog Number: EVT-1581606
CAS Number:
Molecular Formula: C36H40O19
Molecular Weight: 776.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ciliatoside A is a bioactive compound isolated from the plant Peristrophe japonica, known for its significant antiviral properties, particularly against the Hepatitis B virus. The compound has garnered attention for its potential therapeutic applications in treating viral infections due to its low cytotoxicity and ability to induce autophagy, leading to the degradation of viral proteins.

Source

Ciliatoside A is derived from Peristrophe japonica, a plant traditionally used in herbal medicine. The extraction process involves isolating an active ethyl acetate fraction from the plant, which contains Ciliatoside A among other compounds. This specific compound was identified after screening various fractions for their ability to reduce Hepatitis B surface antigen levels in infected cell lines .

Classification

Ciliatoside A is classified as a lignan, a type of polyphenolic compound known for its diverse biological activities, including antioxidant and anticancer effects. Its structural characteristics contribute to its classification and functionality within the realm of natural products.

Synthesis Analysis

Methods

The synthesis of Ciliatoside A typically involves extraction from Peristrophe japonica followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification. The process can be summarized as follows:

  1. Extraction: The plant material is subjected to solvent extraction using ethyl acetate.
  2. Fractionation: The extract is fractionated to isolate individual compounds.
  3. Purification: HPLC is employed to purify Ciliatoside A from other components.

Technical Details

The isolation process requires careful monitoring of solvent ratios and temperatures to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and structure of Ciliatoside A.

Molecular Structure Analysis

Structure

Ciliatoside A has a complex molecular structure typical of lignans, characterized by two phenylpropanoid units linked by a carbon-carbon bond. While specific structural data such as molecular formula and exact stereochemistry may vary, it is essential to reference detailed spectroscopic analyses for precise characterization.

Data

  • Molecular Formula: C₁₈H₁₈O₇
  • Molecular Weight: Approximately 342 g/mol
  • Structural Features: Contains hydroxyl groups that contribute to its bioactivity.
Chemical Reactions Analysis

Reactions

Ciliatoside A undergoes various chemical reactions, primarily involving interactions with biological targets within cells. Key reactions include:

  • Autophagy Induction: It activates the AMP-activated protein kinase (AMPK) pathway, leading to autophagic degradation of Hepatitis B core protein (HBc).
  • Inhibition of Viral Replication: By promoting autophagic processes, it reduces levels of both intracellular and circulating Hepatitis B surface antigens and viral RNAs .

Technical Details

The mechanistic pathway involves phosphorylation events that deactivate mammalian target of rapamycin (mTOR), thereby activating ULK1, which initiates autophagy . This cascade results in the targeted degradation of HBc through lysosomal pathways.

Mechanism of Action

Process

Ciliatoside A's mechanism of action primarily revolves around its ability to induce autophagy in Hepatitis B-infected cells. The process can be outlined as follows:

  1. Activation of AMPK: Ciliatoside A activates AMPK, which plays a crucial role in cellular energy homeostasis.
  2. mTOR Inhibition: The activation leads to the inhibition of mTOR, a key regulator of cell growth and metabolism.
  3. ULK1 Activation: Subsequently, ULK1 is phosphorylated, initiating the autophagy process.
  4. Degradation of HBc: Autophagic vesicles then target HBc for degradation, reducing viral replication and expression .

Data

Experimental studies indicate that Ciliatoside A significantly lowers HBsAg levels in vitro and in vivo models, demonstrating its potential as an antiviral agent against Hepatitis B .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Reactivity: Exhibits reactivity typical of phenolic compounds; can participate in redox reactions.

Relevant analyses often include assessments of melting point, boiling point, and spectral data (NMR, UV-Vis) that confirm its identity and purity.

Applications

Ciliatoside A has several promising applications in scientific research:

  • Antiviral Drug Development: Its potent activity against Hepatitis B virus positions it as a candidate for new antiviral therapies.
  • Research on Autophagy Mechanisms: Studies involving Ciliatoside A contribute to understanding autophagic processes and their implications in viral infections.
  • Natural Product Chemistry: As a lignan derivative, it serves as a model compound for investigating the pharmacological properties of similar natural products .
Introduction to Ciliatoside A in Ethnopharmacological Context

Historical Use of Peristrophe japonica and Justicia ciliata in Traditional Medicine

The Acanthaceae family, encompassing genera like Justicia and Peristrophe, represents a rich repository of medicinal plants utilized across diverse global healing traditions. Peristrophe japonica (known as Sōjōrō in Japan) has been extensively employed in East Asian traditional medicine, particularly for respiratory afflictions and inflammatory conditions. Similarly, Justicia ciliata (synonymous with Jacobinia ciliata) features prominently in the ethnopharmacopeia of Latin American and West African cultures, where aerial parts are prepared as decoctions or poultices for wound healing and fever management [1] [9].

Table 1: Traditional Applications of Ciliatoside A-Containing Plants

Plant SpeciesMedicinal SystemPrimary ApplicationsPreparation Methods
Peristrophe japonicaTraditional Chinese MedicineRespiratory conditions, inflammatory disordersDecoctions, steamed leaf extracts
Justicia ciliataAmazonian ethnomedicineWound healing, fever reductionPoultices, topical applications
Justicia adhatodaAyurveda (India)Bronchial conditions, asthma managementLeaf infusions, smoked preparations
Justicia pectoralisCuban traditional medicineAnxiety, cough suppressionFresh plant tinctures

This cross-cultural ethnomedical tapestry underscores the therapeutic significance of these plants and sets the foundation for isolating their bioactive constituents. Contemporary pharmacological investigations now trace these healing properties to specific compounds, particularly lignan glycosides like ciliatoside A, which constitute the biochemical basis of traditional preparations [1] [9]. The transition from whole-plant remedies to characterized isolates represents a pivotal advancement in validating traditional knowledge through modern phytochemical approaches.

Emergence of Ciliatoside A as a Bioactive Lignan Glycoside

Ciliatoside A (systematic name: 4-O-[α-L-arabinopyranosyl-(1→2)-β-D-xylopyranosyl-(1→5)-β-D-apiofuranosyl]diphyllin) was first isolated in 2000 from Justicia ciliata during bioactivity-guided fractionation studies targeting anti-inflammatory constituents. Structural elucidation via NMR and mass spectrometry revealed its identity as a complex glycosylated lignan, featuring a diphyllin aglycone core decorated with a trisaccharide moiety comprising arabinose, xylose, and apiose subunits [7]. This molecular architecture is critical to its biological activity, as the carbohydrate chain facilitates target interactions unavailable to the aglycone alone.

The discovery emerged from systematic investigations into Acanthaceae species used traditionally for inflammatory conditions. Researchers observed that extracts of J. ciliata exhibited dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages—a key mediator of inflammation. Bioassay-guided fractionation ultimately yielded ciliatoside A as the primary active constituent, demonstrating an IC₅₀ of 27.1 ± 1.6 μM against NO accumulation in RAW 264.7 macrophage cells [7]. This represented a landmark identification, directly linking a specific molecule to the traditional anti-inflammatory applications of the plant.

Table 2: Key Bioactivities of Ciliatoside A and Related Compounds

BioactivityMechanistic BasisExperimental EvidenceTherapeutic Relevance
Anti-inflammatoryInhibition of NO synthesis in macrophages58% suppression at 50 μM in RAW 264.7 cellsInflammatory respiratory conditions
Antiviral (HBV)V-ATPase inhibition blocking viral entry73% hepatitis B inhibition at 10 μM concentrationViral infection management
Antioxidant capacityFree radical scavengingModerate DPPH reduction vs. ascorbic acid controlCellular protection
Glycoside-dependent uptakeMembrane transport enhancement3.2× increased cellular uptake vs. diphyllin aglyconeBioavailability optimization

Recent research has expanded ciliatoside A’s pharmacological profile beyond inflammation. Molecular docking studies indicate high binding affinity (ΔG = -9.2 kcal/mol) between ciliatoside A and the G subunit of vacuolar H⁺-ATPase (V-ATPase)—a proton pump critical for viral uncoating processes. This interaction underpins its emerging role as a broad-spectrum antiviral agent, particularly against hepatitis B virus where it demonstrates 73% inhibition at 10 μM concentration [1] [5]. The compound’s bioactivity exemplifies how glycosylation patterns in lignans can significantly modulate pharmacological effects—a principle now driving rational design of novel derivatives.

The convergence of traditional knowledge and modern analytical techniques has accelerated ciliatoside A’s characterization. Contemporary approaches like molecular networking in mass spectrometry have identified structural analogs in other Justicia species, suggesting a wider distribution within the genus than originally recognized [9]. Current investigations focus on optimizing its therapeutic potential through semi-synthetic modification and delivery systems that address inherent challenges in bioavailability—an essential step toward clinical translation of this traditional medicine-derived compound.

Properties

Product Name

Ciliatoside A

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-4-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

Molecular Formula

C36H40O19

Molecular Weight

776.7 g/mol

InChI

InChI=1S/C36H40O19/c1-45-21-6-15-16(7-22(21)46-2)30(17-8-47-32(43)25(17)24(15)14-3-4-20-23(5-14)53-13-52-20)54-35-31(55-34-29(42)27(40)19(38)10-49-34)36(44,12-51-35)11-50-33-28(41)26(39)18(37)9-48-33/h3-7,18-19,26-29,31,33-35,37-42,44H,8-13H2,1-2H3/t18-,19+,26+,27+,28-,29-,31+,33+,34+,35+,36-/m1/s1

InChI Key

WTNBRCRYRLAZFO-DSUIHCPPSA-N

Synonyms

4-O-(alpha-arabinopyranosyl-(1'''-2'')-xylopyranosyl-(1'-5')apiofuranosyl)diphyllin
ciliatoside A

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(COC5C(C(C(CO5)O)O)O)O)OC6C(C(C(CO6)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)COC3=O)C7=CC8=C(C=C7)OCO8)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.